molecular formula C14H12N4O3 B5768493 methyl 4-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate

methyl 4-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate

Cat. No. B5768493
M. Wt: 284.27 g/mol
InChI Key: ZFJNTJGKTCSSSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate, also known as MPTP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

Methyl 4-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate has been found to have a mechanism of action that involves the inhibition of certain enzymes in the body. Specifically, methyl 4-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate inhibits the activity of monoamine oxidase (MAO), which is an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of MAO, methyl 4-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate can increase the levels of these neurotransmitters in the body, which can have various physiological effects.
Biochemical and Physiological Effects
methyl 4-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate has been found to have various biochemical and physiological effects. One of the main effects is the increase in the levels of dopamine in the brain. This can lead to improved cognitive function and mood. methyl 4-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate has also been found to have anti-inflammatory effects, which can be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

Methyl 4-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate has several advantages for lab experiments. It is relatively easy to synthesize, and it has a well-understood mechanism of action. However, there are also limitations to its use. methyl 4-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate can be toxic at high doses, and it can be difficult to control the dosage in lab experiments.

Future Directions

There are several future directions for the research on methyl 4-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate. One area of research is in the development of new drugs for the treatment of various diseases. methyl 4-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate has shown potential as a drug for the treatment of cancer, Alzheimer's disease, and Parkinson's disease, and further research is needed to explore these potential applications. Another area of research is in the development of new synthesis methods for methyl 4-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate, which could lead to more efficient and cost-effective production of the compound. Additionally, further research is needed to explore the potential side effects of methyl 4-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate and to develop methods for controlling the dosage in lab experiments.

Synthesis Methods

Methyl 4-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This is followed by the reaction of the resulting compound with 3-methyl-1,2,4-triazole to form 4-chloro-3-methyl-1,2,4-triazolyl benzoate. The final step involves the reaction of the compound with sodium methoxide to form methyl 4-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate.

Scientific Research Applications

Methyl 4-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research is in the development of new drugs for the treatment of various diseases. methyl 4-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate has been found to have potential as a drug for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

methyl 4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-9-15-16-12-7-8-13(17-18(9)12)21-11-5-3-10(4-6-11)14(19)20-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJNTJGKTCSSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)OC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}oxy)benzoate

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